2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholino group, and a phenethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of phenylacetic acid to form 4-bromophenylacetic acid.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the thioether linkage.
Quinazolinone Ring Formation: The thioether intermediate undergoes cyclization with appropriate reagents to form the quinazolinone ring.
Morpholino and Phenethyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, it binds to the LasR receptor in Pseudomonas aeruginosa, preventing the activation of genes involved in virulence and biofilm formation . This inhibition disrupts bacterial communication and reduces pathogenicity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its morpholino group enhances solubility and bioavailability, while the bromophenyl and phenethyl groups contribute to its biological activity.
Properties
IUPAC Name |
2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26BrN3O3S/c29-22-8-6-21(7-9-22)26(33)19-36-28-30-25-11-10-23(31-14-16-35-17-15-31)18-24(25)27(34)32(28)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBCXHMIRENKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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